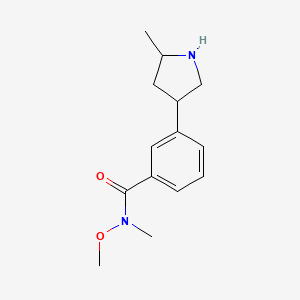
3-Amino-2-(trifluoromethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(trifluoromethyl)propanamide is an organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(trifluoromethyl)propanamide typically involves the reaction of 3-amino-2-(trifluoromethyl)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(trifluoromethyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylamines .
Aplicaciones Científicas De Investigación
3-Amino-2-(trifluoromethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and amide groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Amino-2-(trifluoromethyl)propanoic acid
- 2-Amino-3-(trifluoromethyl)propanoic acid
- 3-Amino-2-(difluoromethyl)propanamide
Uniqueness: 3-Amino-2-(trifluoromethyl)propanamide is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C4H7F3N2O |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H2,9,10) |
Clave InChI |
OXKKWMVWRRYETM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)


![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)








